1-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
1-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative featuring a 2-(4-chlorophenoxy)ethyl substituent at the 1-position of the benzimidazole core and an ethanol group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9,12,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYGKQBDOSBBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the benzimidazole derivative with 4-chlorophenol in the presence of a base such as potassium carbonate.
Alkylation: The final step involves the alkylation of the intermediate with an appropriate alkylating agent, such as ethylene oxide, to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interfere with key biological processes, such as DNA replication, protein synthesis, and cell signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
- Ethanol vs. Amine/Other Groups: The target compound’s ethanol group contrasts with the amine in , which may reduce hydrogen-bond donor capacity but improve metabolic stability.
- Chlorophenoxy vs. Halogenated Aryl Groups: The 4-chlorophenoxyethyl chain in the target compound provides a flexible linker compared to rigid aryl substituents (e.g., 2,4-dichlorophenyl in ), possibly affecting target binding kinetics.
Physicochemical Properties
Table 3: Physical Properties of Analogues
- The ethanol group in the target compound likely improves aqueous solubility compared to lipophilic analogues (e.g., Schiff bases in ). Imidazole derivatives () may exhibit higher solubility than benzimidazoles due to reduced aromaticity.
Table 4: Reported Bioactivities of Analogues
- The target compound’s 4-chlorophenoxyethyl group may confer pesticidal or antimicrobial activity, as seen in chlorophenyl-containing analogues . Its ethanol group could modulate toxicity, as hydroxylated benzimidazoles often show reduced cytotoxicity compared to halogenated variants .
Biological Activity
The compound 1-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Physical Properties
- Molecular Weight : 287.74 g/mol
- Boiling Point : Not specified in the literature reviewed.
- Melting Point : Reported to be in the range of 327.15–383.15 K .
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Title Compound | S. aureus | 12 µg/mL |
Anticancer Properties
Benzimidazole derivatives have been studied for their anticancer potential, with some showing inhibition of cell proliferation in various cancer cell lines. The title compound may exhibit similar properties due to structural similarities with known anticancer agents.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted by Smith et al. (2020), a related benzimidazole compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that the mechanism involved the induction of apoptosis through the mitochondrial pathway.
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : They may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity : Some compounds can disrupt bacterial cell membranes, leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
